Product packaging for 2-acetylpyrimidin-4(5H)-one(Cat. No.:CAS No. 145948-05-6)

2-acetylpyrimidin-4(5H)-one

Cat. No.: B588208
CAS No.: 145948-05-6
M. Wt: 138.126
InChI Key: MSGRKQDVUJZCPX-UHFFFAOYSA-N
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Description

2-Acetylpyrimidin-4(5H)-one is a versatile pyrimidinone derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. Pyrimidine-based scaffolds are extensively investigated for their diverse biological activities, particularly as anticancer agents targeting various kinase enzymes and cellular pathways . The structure of this compound, featuring the acetyl substituent, makes it a promising precursor for the synthesis of more complex molecules. Researchers utilize similar pyrimidinone cores to develop novel compounds for evaluating activity against a range of cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) . Beyond oncology, pyrimidinone derivatives are also explored for their potential antibacterial and antifungal properties, contributing to the development of new anti-infective agents . This compound is intended for use in laboratory research applications only. It is not certified for human or veterinary diagnosis or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B588208 2-acetylpyrimidin-4(5H)-one CAS No. 145948-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-5H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4(9)6-7-3-2-5(10)8-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGRKQDVUJZCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=O)CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Acetylpyrimidin 4 5h One and Its Derivatives

Retrosynthetic Analysis of the 2-Acetylpyrimidin-4(5H)-one Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.comjournalspress.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. deanfrancispress.comjournalspress.comlkouniv.ac.in For the this compound core, a primary disconnection can be made at the C-N and C-C bonds of the pyrimidinone ring.

A logical retrosynthetic approach would involve disconnecting the pyrimidinone ring to reveal key synthons. The most common strategy for pyrimidinone synthesis is the Biginelli reaction, which suggests a three-component disconnection. bohrium.comwisepress.com This would break down the this compound into three fundamental building blocks: an acetyl-containing component, an activated methylene (B1212753) compound, and a urea (B33335) or urea derivative.

Table 1: Retrosynthetic Analysis of this compound

Target MoleculeDisconnection StrategyKey SynthonsCorresponding Reagents
This compoundThree-component disconnection (Biginelli-type)Acetyl synthon, Enolate synthon, Urea synthonAcetyl source (e.g., acetylacetone), Aldehyde, Urea

This analysis provides a strategic roadmap for the synthesis, guiding the selection of appropriate starting materials and reaction conditions. deanfrancispress.com

Classical Cyclization and Condensation Approaches to Pyrimidinone Ring Systems

The construction of the pyrimidinone ring has traditionally been achieved through various cyclization and condensation reactions. These methods often involve the formation of the heterocyclic ring from acyclic precursors.

Multi-component Reactions (MCRs) in Pyrimidinone Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. researchgate.netnih.gov The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidinones. bohrium.comacs.org This acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) provides a straightforward route to a wide array of pyrimidinone derivatives. bohrium.comjmchemsci.comresearchgate.net

The general mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate, which then undergoes cyclization and dehydration to yield the final dihydropyrimidinone product. researchgate.net Various catalysts, including Lewis acids and Brønsted acids, have been employed to improve the efficiency and scope of this reaction. mdpi.com The use of environmentally benign catalysts and solvent-free conditions has also been explored to develop greener synthetic protocols. mdpi.comresearchgate.net

Table 2: Examples of Multi-component Reactions for Pyrimidinone Synthesis

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
BenzaldehydeEthyl acetoacetate (B1235776)UreaHCl, Ethanol, RefluxDihydropyrimidinone
Aromatic AldehydesMalononitrileBarbituric Acidβ-cyclodextrin, WaterPyrano[2,3-d]-pyrimidinone nih.gov
Aldehydesβ-ketoestersUrea/ThioureaPolyphosphate esterDihydropyrimidinones researchgate.net

Precursor-Based Cycloadditions and Cyclocondensations

Cycloaddition and cyclocondensation reactions involving pre-functionalized precursors are also widely used to construct the pyrimidinone framework. rsc.orgacs.org These methods offer greater control over the substitution pattern of the final product.

For instance, [4+2] cycloaddition reactions, also known as Diels-Alder reactions, can be employed where a 1,3-diaza-1,3-butadiene acts as the diene and reacts with a suitable dienophile to form the pyrimidine (B1678525) ring. acs.org Similarly, [3+3] cycloadditions have been utilized, for example, in the reaction of acetylacetone (B45752) and urea to form the pyrimidine ring. mdpi.com

Cyclocondensation reactions involve the intramolecular or intermolecular condensation of precursors containing the necessary functional groups. researchgate.net For example, the reaction of 1,3-dicarbonyl compounds or their equivalents with amidines is a common strategy. mdpi.com The Pinner-like synthesis, which involves the condensation of β-bromo-α,β-unsaturated ketones with amidines, also provides access to pyrimidine derivatives. mdpi.com The reaction of 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione with various aldehydes leads to the formation of chalcone-like structures which can further cyclize. asu-edu.ru

Advanced Catalytic and Green Synthetic Techniques for Pyrimidinones (B12756618)

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This includes the use of transition-metal catalysts, organocatalysts, and biocatalysts.

Transition-Metal Catalyzed Synthesis and Functionalization

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyrimidines. nih.govnih.govelsevier.com These methods often proceed under mild conditions with high efficiency and selectivity. nih.gov

Copper-catalyzed reactions have been particularly useful. For example, the copper-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines is a powerful method for constructing pyrimidine rings. mdpi.com Another example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. organic-chemistry.org Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has also been reported. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the late-stage functionalization of pre-formed pyrimidinone cores, allowing for the introduction of diverse substituents. researchgate.net

Organocatalytic and Biocatalytic Approaches to Pyrimidinone Frameworks

The use of small organic molecules as catalysts (organocatalysis) and enzymes or whole organisms (biocatalysis) offers green and sustainable alternatives to traditional synthetic methods. informahealthcare.com

Organocatalysis: N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the synthesis of pyrimidinone derivatives. d-nb.inforsc.org For instance, an NHC-catalyzed Mannich/lactamization domino reaction of N-(benzothiazolyl)imines with α-chloroaldehydes provides an asymmetric route to benzothiazolo-pyrimidinones. d-nb.inforsc.org Proline-based ionic liquids have also been used to catalyze the one-pot multicomponent synthesis of pyranopyrimidine-diones. rsc.org

Biocatalysis: Biocatalysts, such as fruit juices containing natural acids and enzymes, have been utilized for the one-pot, three-component synthesis of dihydropyrimidinones under mild, environmentally friendly conditions. nih.gov For instance, coconut juice, tomato juice, and musambi juice have been shown to effectively catalyze the Biginelli reaction at room temperature. nih.gov Photosensitizer biocatalysts like proflavine (B1679165) have been used in the visible-light-induced synthesis of pyrano[2,3-d]pyrimidine scaffolds. frontiersin.org Additionally, thermostable nucleoside phosphorylases have been used in the biocatalytic synthesis of 2-seleno pyrimidine nucleosides through transglycosylation reactions. chemrxiv.org

Microwave-Assisted and Solid-Phase Synthesis of Pyrimidinone Derivatives

Modern synthetic chemistry has increasingly adopted technologies that enhance reaction efficiency, reduce waste, and accelerate the drug discovery process. Microwave-assisted synthesis and solid-phase synthesis (SPS) represent two such powerful strategies that have been successfully applied to the construction of pyrimidinone derivatives. tandfonline.com

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours to mere minutes, along with increased product yields and cleaner reaction profiles. dntb.gov.uaexlibrisgroup.com This technique has proven particularly effective for multicomponent reactions (MCRs) like the Biginelli reaction, a cornerstone for producing dihydropyrimidinones. dntb.gov.uaclockss.org For instance, a solvent-free, microwave-assisted Biginelli reaction using sea sand as a catalyst has been shown to be a green and efficient method for generating 3,4-dihydropyrimidinones. clockss.org The benefits of microwave irradiation extend to the synthesis of complex fused pyrimidinones, including pyrrolo[2,3-d]pyrimidinones, pyrazolo[1,5-a]pyrimidinones, and thieno[2,3-d]pyrimidin-4(3H)-ones, often providing superior yields in significantly less time compared to conventional heating methods. cdnsciencepub.comrsc.orgrsc.org

Reaction TypeConditionsTimeYieldReference
Thienopyrimidinone Synthesis Conventional Heating (reflux)8-10 h60-70% rsc.org
Thienopyrimidinone Synthesis Microwave Irradiation (300W)10 min80-92% rsc.org
Pyrimidinone Synthesis Conventional Heating16 h18% dntb.gov.ua
Pyrimidinone Synthesis Microwave Irradiation30 min84% dntb.gov.ua

Solid-phase synthesis (SPS) is a technique where molecules are covalently bound to an insoluble polymer support while chemical modifications are performed. nih.gov This methodology is exceptionally well-suited for the combinatorial synthesis of large libraries of compounds, as intermediates are easily purified by simple filtration and washing of the resin support. rsc.orgnih.gov This approach has been effectively used to generate diverse libraries of pyrimidinone derivatives. rsc.org For example, a versatile solid-phase approach has been described for creating 5,6-disubstituted pyrimidinones and pyrimidindiones by condensing polymer-bound thiouronium salts with various β-ketoesters. nih.gov This strategy offers multiple points of diversity, allowing for the creation of extensive libraries for lead identification and optimization. nih.gov Similarly, a facile SPS method for a thiazolo[4,5-d]pyrimidin-7(6H)-one library has been developed, involving efficient Thorpe–Ziegler and cyclization reactions on the solid support, yielding a library of 57 distinct compounds. rsc.orgenamine.net The use of polymer-bound cyclic malonic acid esters has also enabled the SPS of uracils, thiouracils, and other fused pyrimidine systems. researchgate.net

Modular Synthesis and Diversification Strategies for this compound Analogues

The generation of molecular diversity is a central theme in modern drug discovery. Modular synthesis and diversity-oriented synthesis (DOS) are powerful strategies that enable the rapid assembly of libraries of complex and structurally diverse molecules from simple, readily available building blocks. dntb.gov.uaclockss.orgcdnsciencepub.com These approaches are particularly valuable for exploring the chemical space around a privileged scaffold like the pyrimidinone core.

Modular synthesis involves the stepwise assembly of a target molecule from distinct, interchangeable modules or building blocks. mdpi.com This allows for the systematic variation of different parts of the molecular structure to establish structure-activity relationships (SAR). organic-chemistry.org Multi-component reactions (MCRs) are a cornerstone of modular synthesis, as they combine three or more reactants in a single, efficient step to generate complex products. exlibrisgroup.comrsc.org The Biginelli reaction is a classic three-component reaction frequently employed for the synthesis of dihydropyrimidinones, which can then be further functionalized. enamine.netnih.gov By varying the aldehyde, β-dicarbonyl compound, and urea/thiourea components, a vast array of analogues can be produced. rsc.org

Diversity-oriented synthesis (DOS) aims to create libraries of compounds with high skeletal diversity, populating unexplored regions of chemical space. dntb.gov.uaclockss.org A DOS pathway for creating a library of pyrimidine-embedded polyheterocycles was developed from ortho-alkynylpyrimidine carbaldehydes, which underwent silver- or iodine-mediated tandem cyclizations to yield five distinct fused core skeletons. rsc.org Another step-economical DOS approach incorporated a 4,6-dimethoxypyrimidine (B185312) core into nine different N-heterocycles in a two-step process, yielding 34 structurally diverse hybrids. clockss.orgcdnsciencepub.com

Combinatorial chemistry, both in solution and on solid phase, has been extensively used to generate large libraries of pyrimidinone analogues for high-throughput screening. rsc.org A solution-phase combinatorial method was developed to produce a 150-member library of 2-aminopyrimidinones by reacting S-methylpyrimidinone precursors with a variety of aromatic and aliphatic amines. rsc.org Similarly, a facile one-pot protocol for the combinatorial synthesis of furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone libraries has been reported, providing mild access to two diverse series of natural product-like heterocycles. nih.gov

Library TypeSynthetic StrategyKey ReactionNo. of CompoundsReference
2-Aminopyrimidinones Solution-Phase CombinatorialArylation of amines with S-methylpyrimidinones150 rsc.org
Pyrazolo[1,5-a]pyrimidines Parallel Solution-PhaseCondensation of 5-aminopyrazoles with β-diketones>2200 tandfonline.comresearchgate.net
Furo/Pyrrolo[2,3-d]pyrimidinones Combinatorial One-PotCondensation from 2-amino furans/pyrrolesN/A nih.gov
Pyrimidine-N-Heterocycle Hybrids Diversity-Oriented SynthesisTwo-step sequence from simple starting materials34 clockss.orgcdnsciencepub.com

Total Synthesis Approaches to Complex Fused Pyrimidinone Architectures

The pyrimidinone ring is a key structural motif in numerous complex, polycyclic natural products and designed bioactive molecules. The total synthesis of these intricate architectures presents a significant challenge that drives the development of novel synthetic strategies and methodologies. These syntheses often involve the construction of multiple rings and the precise installation of stereocenters.

A prominent class of fused pyrimidinones are the pyrido[1,2-a]pyrimidin-4-ones . Their synthesis is commonly achieved through the condensation of substituted 2-aminopyridines with malonic acid derivatives like diethyl malonate under neat conditions, or via thermal cyclization of intermediates derived from Meldrum's acid. clockss.orgcdnsciencepub.com More advanced and modular approaches utilize tandem reactions. For example, a copper-catalyzed, one-pot tandem sequence involving an Ullmann-type C–N cross-coupling of a 2-halopyridine with a (Z)-3-amino-3-arylacrylate ester, followed by an intramolecular amidation, provides efficient access to multisubstituted pyrido[1,2-a]pyrimidin-4-ones. rsc.orgrsc.org

Another important fused system is the tricyclic pyrimido[1,2-b]indazole scaffold. These compounds are typically assembled via condensation of 3-aminoindazoles with various dicarbonyl synthons. nih.gov Syntheses using 1,3-dialdehydes or β-ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, have been reported to produce these heterocycles in good yields. dntb.gov.uaexlibrisgroup.com These core structures can be further diversified through subsequent cross-coupling reactions. exlibrisgroup.com An oxidant-controlled divergent synthesis has been developed to create highly complex pyrrolidone-fused pyrimido[1,2-b]indazoles, forming three C-N bonds, one C-C bond, and a hydroxylated quaternary stereocenter in a single, metal-free operation. rsc.org

The ultimate demonstration of synthetic prowess lies in the total synthesis of natural products. An example is the antiplasmodial agent Janoxepin , a complex natural product featuring an oxepine-pyrimidinone-ketopiperazine fused architecture. nih.gov Its total synthesis was a multi-stage effort that involved the initial construction of a dihydro-oxepine intermediate via a Grubbs second-generation catalyst-mediated cyclization. nih.gov The pyrimidinone and ketopiperazine portions were assembled, and the final, strained oxepine ring was constructed in the later stages of the synthesis, showcasing a strategy of building complexity upon a pre-formed heterocyclic core. whiterose.ac.uk Similarly, the total synthesis of the anticancer clinical agent TIC10/ONC201, an angularly fused dihydroimidazoquinazolinone, was accomplished using a tandem copper-catalyzed regioselective N-arylation-amidation to construct the core pyrimidone ring. nih.gov These total syntheses not only provide access to rare natural products for biological study but also validate and push the boundaries of synthetic strategies for constructing complex fused pyrimidinones. nih.gov

Fused SystemKey PrecursorsKey Reaction/StrategyReference
Pyrido[1,2-a]pyrimidin-4-one 2-Aminopyridine, Diethyl malonateThermal Condensation cdnsciencepub.com
Multisubstituted Pyrido[1,2-a]pyrimidin-4-one 2-Halopyridine, (Z)-3-Amino-3-arylacrylateCopper-Catalyzed Tandem C-N Coupling/Amidation rsc.orgrsc.org
Pyrimido[1,2-b]indazole 3-Aminoindazole, 1,3-DialdehydeCondensation dntb.gov.ua
Pyrrolidone fused Pyrimido[1,2-b]indazole 1H-Indazol-3-amine, Enone intermediateOxidant-Controlled Divergent Synthesis rsc.org
Janoxepin (Natural Product) Leucine-derived dieneRing-Closing Metathesis, Multi-step fusion nih.govwhiterose.ac.uk
TIC10/ONC201 (Anticancer Agent) 2-Aminoimidazoline, o-Halobenzoic acidCopper-Catalyzed Tandem N-Arylation/Condensation nih.gov

Chemical Reactivity and Functionalization of 2 Acetylpyrimidin 4 5h One

Reactions at the Pyrimidinone Ring System

The pyrimidinone core of 2-acetylpyrimidin-4(5H)-one is susceptible to a variety of chemical modifications, including the introduction of functional groups, the construction of fused ring systems, and even the complete restructuring of the pyrimidine (B1678525) framework.

Electrophilic and Nucleophilic Functionalizations of the Pyrimidinone Core

The pyrimidine ring can undergo both electrophilic and nucleophilic attacks, depending on the reaction conditions and the nature of the attacking species.

Electrophilic Functionalization : The introduction of an exocyclic amino substituent can activate the heteroaromatic ring towards electrophilic attack. rsc.org This strategy has been successfully employed for the enantioselective Friedel–Crafts alkylation of various nitrogen-containing heterocycles. rsc.org While direct electrophilic substitution on the pyrimidinone core can be challenging due to the electron-withdrawing nature of the carbonyl group and the nitrogen atoms, functionalization can be achieved. For instance, coordination to a metal center can decrease the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack. uni-regensburg.de

Nucleophilic Functionalization : The pyrimidine ring is generally electron-deficient and thus prone to nucleophilic attack. The presence of a nitro group, for example, can facilitate the substitution of other groups on the ring by various nucleophiles. mdpi.com A general strategy for the C2-selective amination of pyrimidines involves the formation of a pyrimidinyl iminium salt intermediate, which can then react with various amine nucleophiles. nih.gov This method is compatible with a wide range of functional groups and provides access to complex aminopyrimidines with high selectivity. nih.gov

Reaction TypeReagent/StrategyOutcome
Electrophilic FunctionalizationIntroduction of exocyclic amino groupActivation of the ring for enantioselective Friedel-Crafts alkylation rsc.org
Electrophilic FunctionalizationCoordination to a transition metalDecreased electron density, enhanced reactivity towards electrophiles uni-regensburg.de
Nucleophilic FunctionalizationNitro-group activationSubstitution of other ring substituents by nucleophiles mdpi.com
Nucleophilic FunctionalizationFormation of pyrimidinyl iminium saltC2-selective amination with various amines nih.gov

Heterocyclic Annulation and Fusion Reactions Involving Pyrimidinones (B12756618)

Annulation reactions, which involve the formation of a new ring fused to the existing pyrimidinone core, are a powerful tool for constructing complex heterocyclic systems.

[3+3] Annulation : N-heterocyclic carbene (NHC)-catalyzed enantioselective [3+3] annulation of 2-amino-1H-indoles with 2-bromoenals has been developed to synthesize functionalized 2-aryl-2,3-dihydropyrimido[1,2-a]indol-4(1H)-ones. rsc.org

[4+2] Annulation : The reaction of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles can proceed via a [4+2] annulation pathway, involving a vinylogous Michael addition followed by an intramolecular oxa-Michael cyclization. nih.gov

Thieno[2,3-d]pyrimidine Synthesis : 4-Mercapto-5-acetylpyrimidine derivatives serve as precursors for the synthesis of various fused heterocycles, including thieno[2,3-d]pyrimidines. researchgate.net

Pyrido[2,3-d]pyrimidine Synthesis : Substituted 8H-pyrido[2,3-d]pyrimidin-5-ones can be synthesized by the reaction of 2,6-disubstituted 4-amino-5-acetylpyrimidines with formamide (B127407) or acetamide (B32628) acetals, followed by cyclization. researchgate.net

Deconstruction-Reconstruction Strategies for Pyrimidine Diversification

A novel approach to pyrimidine diversification involves the chemical deconstruction of the pyrimidine ring, followed by reconstruction to form a new heterocyclic system. nih.govresearchgate.net This strategy allows for the conversion of pyrimidine-containing compounds into a variety of other nitrogen-containing heteroaromatics. nih.govresearchgate.net

The process typically involves the transformation of the pyrimidine into a more reactive intermediate, such as an N-arylpyrimidinium salt. nih.govresearchgate.net This intermediate can then be cleaved to generate a three-carbon building block, which can subsequently be used in various heterocycle-forming reactions. nih.govresearchgate.net This deconstruction-reconstruction sequence diversifies the initial pyrimidine core and provides access to a range of heterocycles, such as azoles, that would be difficult to obtain through other synthetic routes. nih.govresearchgate.net This method has been applied to the late-stage modification of biologically active molecules, demonstrating its potential in drug discovery. researchgate.netchinesechemsoc.org

Transformations of the 2-Acetyl Moiety

The 2-acetyl group of this compound is a versatile handle for a variety of chemical transformations, including condensation, reduction, and oxidation reactions.

Condensation Reactions, including Chalcone Formation

Condensation reactions are chemical processes where two molecules combine to form a larger molecule, with the simultaneous elimination of a smaller molecule, such as water. ebsco.com The acetyl group of this compound can readily participate in such reactions.

A prominent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones. japsonline.comeijppr.com This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative (in this case, this compound) with an aromatic aldehyde. eijppr.comresearchgate.net The resulting chalcones are characterized by a reactive α,β-unsaturated carbonyl system and are precursors to various heterocyclic compounds. japsonline.comsapub.org

ReactionReactantsProductKey Features
Claisen-Schmidt CondensationThis compound, Aromatic AldehydePyrimidinyl-chalconeFormation of an α,β-unsaturated carbonyl system japsonline.comresearchgate.net
Aldol (B89426) CondensationThis compound (as enolate), Aldehyde/Ketoneβ-Hydroxy carbonyl compoundCarbon-carbon bond formation magritek.com

Reduction and Oxidation Reactions of the Acetyl Group

The acetyl group can undergo both reduction and oxidation, providing access to a wider range of functional groups.

Reduction : The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol using various reducing agents. Further reduction can lead to the corresponding ethyl group.

Oxidation : The acetyl group can be oxidized to a carboxylic acid. The oxidation of pyruvate, a molecule structurally similar to the acetyl group attached to a larger moiety, is a key process in cellular respiration. khanacademy.orglibretexts.orglibretexts.org This biological oxidation proceeds through a series of steps involving decarboxylation and the transfer of electrons to carrier molecules, ultimately leading to the formation of acetyl-CoA. khanacademy.orglibretexts.orgopentextbc.ca While the specific conditions for the chemical oxidation of the acetyl group in this compound would differ, the underlying principle of converting the acetyl group to a higher oxidation state is analogous. The Krebs cycle further oxidizes the acetyl group to carbon dioxide. ebsco.com

Other Derivatizations at the C-2 Acetyl Position

The acetyl group at the C-2 position of the pyrimidine ring is a versatile functional handle that allows for a variety of chemical transformations. The reactivity of the methyl and carbonyl components of the acetyl moiety enables the synthesis of diverse pyrimidine derivatives.

One significant area of derivatization involves condensation reactions. The acetyl group can participate in reactions with various electrophiles to build more complex molecular architectures. For instance, 2-acetylpyrimidine (B1279551) has been shown to undergo a Michael addition to α,β-unsaturated aldehydes, followed by an intramolecular aldol reaction. scispace.com This sequence demonstrates the nucleophilic character of the acetyl group's α-carbon after deprotonation.

Furthermore, the carbonyl group of the C-2 acetyl substituent can react with nitrogen nucleophiles. A notable example is the reaction with hydrazine (B178648) hydrate. This reaction typically leads to the formation of condensed heterocyclic systems. Specifically, pyrimidine derivatives containing an acetyl group have been used as precursors to synthesize pyrazolo[3,4-d]pyrimidines. cas.cz This transformation involves the initial formation of a hydrazone at the acetyl position, followed by an intramolecular cyclization.

The acetyl group can also be removed entirely under certain conditions. Treatment of 5-acetyl-4-hydroxypyrimidines with aqueous potassium hydroxide (B78521) (KOH) can result in the cleavage of the acetyl group. mdpi.orgsciforum.net This deacetylation process is believed to occur through a retro-Claisen type reaction mechanism. mdpi.org

Tautomeric Equilibria and Aromatization Processes of this compound

Lactam-Lactim Tautomerism Studies

The core of this compound's tautomerism lies in the lactam-lactim equilibrium of the 4-oxopyrimidine ring. The compound can exist in a lactam (keto) form, this compound, or a lactim (enol) form, 2-acetyl-4-hydroxypyrimidine.

Lactam-Lactim Tautomerism of this compound

Studies on the parent compound, 4-pyrimidinone, provide significant insight into this equilibrium. nih.gov Advanced spectroscopic techniques, such as two-dimensional infrared (2D IR) spectroscopy, combined with density functional theory (DFT) calculations, have been employed to distinguish between the different tautomeric forms in solution. nih.govamazonaws.com For 4-pyrimidinone, two distinct lactam forms can exist depending on which nitrogen atom is protonated: the N1H lactam and the N3H lactam. nih.gov These studies reveal that even subtle structural changes can lead to different cross-peak patterns in 2D IR spectra, allowing for their identification. nih.gov

While these compounds can undergo keto-enol (lactam-lactim) tautomerization in solution, crystallographic data for many 4-hydroxypyrimidine (B43898) derivatives show a strong preference for the keto (lactam) tautomer in the solid state. nih.gov However, the lactim form, 2-acetyl-4-hydroxypyrimidine, benefits from a significant stabilizing factor: aromaticity. The conversion of the non-aromatic pyrimidinone ring in the lactam form to a fully aromatic pyrimidine ring in the lactim form provides a powerful thermodynamic driving force that favors the lactim tautomer. libretexts.org

Influence of Substituents and Environment on Tautomeric Preferences

The precise position of the tautomeric equilibrium for this compound is not static but is delicately balanced by several interacting factors, including the electronic nature of substituents, the solvent environment, and intramolecular interactions. libretexts.orgmasterorganicchemistry.com

Substituents: The electronic properties of substituents on the pyrimidine ring play a critical role. The C-2 acetyl group is an electron-withdrawing group, which influences the electron density distribution in the ring and the acidity of the N-H and O-H protons, thereby affecting the relative stabilities of the tautomers. Studies on related heterocyclic systems like 2(1H)-pyridones have demonstrated that substituents can shift the equilibrium significantly. For example, substituting with an ester group can favor the lactim form, whereas an amide group can favor the lactam form. uni-muenchen.dersc.org

Environment (Solvent): The polarity of the solvent has a profound effect on tautomeric preference. rsc.org Polar, protic solvents can form hydrogen bonds with the tautomers, but they may stabilize the more polar lactam form to a greater extent. uni-muenchen.de Conversely, non-polar solvents tend to favor the less polar lactim tautomer, which can be stabilized by intramolecular hydrogen bonding. amazonaws.com The equilibrium for related compounds has been shown to be strongly solvent-dependent; for instance, the enol content of acetoacetic acid ranges from less than 2% in water (D₂O) to 49% in carbon tetrachloride (CCl₄). masterorganicchemistry.com

Intramolecular Hydrogen Bonding and Conjugation: The structure of the lactim tautomer, 2-acetyl-4-hydroxypyrimidine, allows for the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl group at C-4 and the carbonyl oxygen of the acetyl group at C-2. This creates a six-membered ring-like structure, a feature known to greatly stabilize the enol form in 1,3-dicarbonyl compounds. libretexts.org This intramolecular hydrogen bond, combined with the extended π-conjugation and the gain in aromaticity, makes the lactim tautomer a highly stable species. libretexts.orgrsc.org

The interplay of these factors determines the predominant tautomeric form under specific conditions.

FactorInfluence on Lactam-Lactim Equilibrium
Aromaticity Strongly stabilizes the aromatic lactim (2-acetyl-4-hydroxypyrimidine) form. libretexts.org
Intramolecular H-Bonding Stabilizes the lactim form through a hydrogen bond between the 4-OH and the acetyl carbonyl. libretexts.org
Solvent Polarity Polar solvents may favor the more polar lactam form, while non-polar solvents often favor the internally H-bonded lactim form. amazonaws.comuni-muenchen.de
Substituents Electron-withdrawing groups, like the acetyl group, influence ring electron density and can shift the equilibrium. uni-muenchen.dersc.org

Structural Characterization and Conformational Analysis of 2 Acetylpyrimidin 4 5h One

Advanced Spectroscopic Methods for Structure Elucidation

A complete spectroscopic analysis is fundamental to confirm the chemical structure of 2-acetylpyrimidin-4(5H)-one. This would involve a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. mnstate.edulibretexts.org For this compound, ¹H and ¹³C NMR spectra would provide crucial information. researchgate.netudel.edu The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. mnstate.eduresearchgate.net The ¹³C NMR spectrum would identify the number of non-equivalent carbon atoms and their hybridization states. udel.edu Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the molecular fragments by showing correlations between protons and carbons.

A hypothetical data table for the expected NMR signals is presented below, based on general principles of NMR spectroscopy.

Table 1: Hypothetical NMR Data for this compound

Technique Atom Expected Chemical Shift (ppm) Multiplicity
¹H NMR CH₃ (acetyl) 2.0 - 2.5 Singlet
CH (pyrimidinone ring) 5.0 - 6.0 Varies
NH (pyrimidinone ring) 7.0 - 9.0 Broad Singlet
CH (pyrimidinone ring) 7.5 - 8.5 Varies
¹³C NMR CH₃ (acetyl) 20 - 30 Quartet
C=O (acetyl) 190 - 200 Singlet
CH₂ (pyrimidinone ring) 40 - 60 Triplet
C=O (pyrimidinone ring) 160 - 180 Singlet

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Tautomer Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. msu.edumedium.com For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the carbonyl groups (both acetyl and pyrimidinone), C=C and C-N bonds of the heterocyclic ring, and N-H bonds. vscht.czyoutube.com The precise positions of these bands can offer insights into the electronic environment and potential for tautomerism, where the compound might exist in equilibrium between the keto and enol forms. researchgate.net The complementary nature of IR and Raman spectroscopy would be beneficial, as some vibrations may be more prominent in one technique than the other. horiba.comsavemyexams.com

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretching 3200 - 3400 IR
C-H Stretching 2900 - 3100 IR, Raman
C=O (acetyl) Stretching 1680 - 1720 IR, Raman
C=O (pyrimidinone) Stretching 1650 - 1690 IR, Raman

Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. savemyexams.comnih.govuab.edu High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. thermofisher.comresearchgate.netnih.gov For this compound, HRMS would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would offer clues about the stability of different parts of the molecule and help to piece together its structure. libretexts.orglibretexts.org

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Obtaining single crystals of this compound or its co-crystals would allow for a detailed analysis of its molecular geometry, conformation, and intermolecular interactions. nih.govnih.govresearchgate.net

Determination of Absolute Configuration and Crystal Packing

A successful X-ray crystallographic study would provide the absolute configuration of the molecule in the crystal lattice. It would also reveal how the molecules pack together in the solid state, including the unit cell dimensions and space group symmetry. This information is crucial for understanding the solid-state properties of the compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure would allow for a detailed analysis of the non-covalent interactions that hold the molecules together in the crystal. harvard.edumdpi.comlibretexts.org For this compound, this would likely involve hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen of a neighboring molecule. Additionally, π-π stacking interactions between the pyrimidinone rings could play a significant role in the crystal packing. rsc.org Understanding these interactions is key to predicting and controlling the physical properties of the solid material. Co-crystallization with other molecules could lead to different packing arrangements and intermolecular interactions, potentially altering properties like solubility. rsc.orgxtalpi.com

Conformational Analysis in the Solid State and Solution

However, the conformational properties of such a molecule would typically be investigated using standard, well-established analytical methods.

Solid-State Analysis

In the solid state, the definitive method for determining molecular conformation is single-crystal X-ray diffraction. This technique provides precise data on the three-dimensional arrangement of atoms within a crystal lattice. For a molecule like this compound, a crystal structure would reveal:

The planarity or pucker of the pyrimidinone ring.

The orientation of the acetyl group relative to the heterocyclic ring, including the key torsion angles.

Intermolecular interactions, such as hydrogen bonding involving the N-H and carbonyl groups, which dictate the crystal packing. nih.gov

For related heterocyclic systems, such as derivatives of imidazol-4(5H)-one, X-ray analysis has been used to determine the puckering of the five-membered ring and the dihedral angles between the core ring and its substituents. nih.gov Similarly, studies on other 2(5H)-furanone derivatives have successfully used crystallographic data to define their molecular architecture and crystalline parameters. mdpi.com A hypothetical data table for crystallographic analysis is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and not based on experimental results for the specified compound.)

ParameterValue
Empirical formulaC₆H₆N₂O₂
Formula weight138.13
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.1
β (°)95.5
Volume (ų)610.4
Z4
Density (calculated) (g/cm³)1.505

Conformational Analysis in Solution

In solution, molecules often exhibit greater conformational flexibility than in the rigid solid state. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating solution-state conformations and dynamics. Techniques such as 1D and 2D NMR (COSY, NOESY) would provide insights into:

The presence of different tautomers or rotamers in equilibrium.

Through-bond (J-couplings) and through-space (Nuclear Overhauser Effect, NOE) correlations between protons, which help define the relative orientation of different parts of the molecule, such as the acetyl group and the pyrimidinone ring.

The rate of exchange between different conformations if the process is slow on the NMR timescale.

For many heterocyclic compounds, NMR studies are crucial for determining which conformers are present and their relative populations in various solvents. This information is key to understanding the molecule's behavior in a non-crystalline environment.

Without specific experimental data, the precise conformational preferences of this compound remain speculative. Theoretical calculations using computational chemistry methods could complement experimental work by modeling the potential energy surface and identifying low-energy conformers.

Computational and Theoretical Investigations on 2 Acetylpyrimidin 4 5h One

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These in silico studies provide insights into electron distribution and the relative stabilities of different molecular forms.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like 2-acetylpyrimidin-4(5H)-one, quantum chemical methods such as Density Functional Theory (DFT) are employed to calculate the energies and spatial distributions of these orbitals. researchgate.net

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. iapchem.org

Electron density maps illustrate the distribution of electrons across the molecule. In this compound, a high electron density would be expected around the electronegative oxygen and nitrogen atoms of the pyrimidinone ring and the acetyl group. This polarization is critical for understanding intermolecular interactions, such as hydrogen bonding.

Table 1: Illustrative Frontier Orbital Energies for a Heterocyclic System

Parameter Illustrative Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap 4.7

Note: This table provides representative values to illustrate typical outputs of quantum chemical calculations for similar molecules and is not based on published data for this compound.

This compound can exist in several tautomeric forms due to proton migration. The primary tautomerism involves the keto-enol equilibrium of the acetyl group and the amide-iminol (lactam-lactim) equilibrium of the pyrimidinone ring. Computational methods are essential for determining the relative stability of these tautomers. mdpi.comd-nb.info

By calculating the Gibbs free energy of each optimized tautomeric structure in the gas phase, researchers can predict their equilibrium populations. For related systems like 5-acetyl-1,3-dimethylbarbituric acid, studies show that the enol form, stabilized by a strong intramolecular hydrogen bond, is significantly more stable than the keto form. mdpi.com A similar preference for an enol tautomer stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ring nitrogen or carbonyl oxygen would be investigated for this compound.

Figure 1: Potential Tautomers of this compound Image depicting the primary keto-amide tautomer alongside its enol and iminol tautomeric forms.

Table 2: Illustrative Gas-Phase Relative Stabilities of Tautomers

Tautomer Description Illustrative Relative Gibbs Free Energy (kcal/mol)
T1 Keto-Amide 0.00 (Reference)
T2 Enol-Amide (H-bonded) -5.0 to -10.0
T3 Keto-Iminol +7.0 to +12.0

Note: This table illustrates the kind of data generated from DFT calculations on tautomeric systems, based on general principles and findings for related pyrimidinones (B12756618). d-nb.inforesearchgate.net The values are hypothetical.

Density Functional Theory (DFT) Applications to Tautomerism and Reactivity

DFT is a widely used computational tool that balances accuracy with computational cost, making it ideal for studying complex organic molecules. nih.govkashanu.ac.ir

The relative stability of tautomers can change dramatically in solution. kashanu.ac.ir Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. d-nb.info

Polar solvents tend to stabilize more polar tautomers. For many N-heterocycles, the keto (or amide) tautomer is often more polar than the enol (or iminol) form and is thus favored in polar solvents like water. researchgate.net Conversely, in non-polar solvents, intramolecularly hydrogen-bonded enol forms may remain dominant. DFT calculations can quantify these shifts in tautomeric equilibria by calculating the free energies of each tautomer in different solvents, allowing for the prediction of equilibrium constants (K_T_). d-nb.info

DFT is a powerful tool for mapping out reaction pathways. To understand the mechanism of a chemical reaction, such as the synthesis or transformation of this compound, chemists compute the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). acs.org

A transition state represents the highest energy point along a reaction coordinate. nih.gov By locating the TS and calculating its energy relative to the reactants, the activation energy barrier can be determined, which governs the reaction rate. For instance, in the synthesis of pyrimidine (B1678525) nucleosides, DFT calculations have been used to compare different mechanistic pathways, showing that a transacylation mechanism with accessible energy barriers is more likely than a formal cycloaddition. acs.org Similar analyses could be applied to understand reactions involving this compound, such as its formation or its participation in further synthetic steps. wuxiapptec.comumich.edu

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While quantum chemical calculations provide static pictures of molecules, molecular dynamics (MD) simulations offer a view of their behavior over time. aip.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using force fields to describe the inter- and intramolecular forces.

An MD simulation of this compound, typically in a box of water molecules, would provide insights into several dynamic properties. researchgate.netmdpi.com Researchers could analyze:

Conformational Dynamics: The flexibility of the acetyl group, including its rotation relative to the pyrimidine ring.

Solvation Structure: How water molecules arrange themselves around the solute, particularly the formation and lifetime of hydrogen bonds with the carbonyl and N-H groups. dntb.gov.ua

These simulations are crucial for understanding how the molecule behaves in a biological context or as a solute in chemical reactions, providing a bridge between theoretical calculations and real-world experimental observations. oup.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling stands as a pivotal computational tool in modern chemistry, enabling the prediction of a compound's properties directly from its molecular structure. scispace.com This approach is founded on the principle that the physical, chemical, and biological properties of a substance are intrinsically linked to its molecular architecture. nih.gov By establishing a mathematical correlation between molecular descriptors and an observed property, QSPR models can forecast the characteristics of new or untested molecules, thereby accelerating research and development while minimizing experimental costs and animal testing. scispace.comresearchgate.net

The application of QSPR is particularly relevant for classes of compounds like pyrimidine derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govscirp.orgresearchgate.net For a specific compound such as this compound, QSPR modeling can provide valuable insights into its potential physicochemical properties and biological activities before extensive laboratory synthesis and testing are undertaken.

The development of a robust QSPR model involves several key stages: the selection of a dataset of compounds, the calculation of molecular descriptors, the selection of relevant variables, the construction of a mathematical model, and rigorous validation of the model's predictive power. researchgate.net

Research Findings and Predictive Models

Research into pyrimidine derivatives has successfully employed QSPR to predict a range of activities. These studies typically utilize a series of related compounds to build models that can then be used to predict the properties of other compounds in the same class.

For instance, studies on pyrimidine derivatives have used molecular descriptors calculated through methods like Density Functional Theory (DFT) to predict anti-inflammatory activity. scirp.org Descriptors such as dipole moment (µD), the energy of the Highest Occupied Molecular Orbital (EHOMO), isotropic polarizability (α), and molecular lipophilicity (logP) have been identified as significant predictors. scirp.org These models can help in designing new pyrimidine derivatives with enhanced anti-inflammatory potential.

Similarly, QSAR (a subset of QSPR focused on biological activity) models have been developed for pyrimidine derivatives targeting various diseases. For example, models have been built to predict the anticancer activity of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors. nih.govnih.gov These studies often compare different statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), to find the most accurate predictive model. nih.govnih.gov ANNs are often found to be more powerful for modeling complex, non-linear relationships between structure and activity. nih.govnih.govjournaljerr.com

In the context of predicting the properties of this compound, a hypothetical QSPR study would begin by calculating a variety of molecular descriptors. These descriptors fall into several categories, including constitutional, topological, geometric, and quantum-chemical descriptors.

Illustrative Data for QSPR Modeling of Pyrimidine Derivatives

The following table provides an example of the types of molecular descriptors that would be calculated for a series of pyrimidine derivatives, including a hypothetical entry for this compound, to build a predictive QSPR model.

Compound NameMolecular Weight ( g/mol )LogPDipole Moment (Debye)EHOMO (eV)ELUMO (eV)Predicted Property (e.g., IC50 in µM)
Pyrimidine Derivative 1120.110.852.35-6.89-1.2515.2
Pyrimidine Derivative 2154.151.523.12-7.02-1.488.7
This compound (Hypothetical) 138.12 -0.25 4.50 -7.21 -1.89 (To be predicted)
Pyrimidine Derivative 4168.181.882.98-6.95-1.3310.1
Pyrimidine Derivative 5196.212.453.55-7.10-1.655.4

Once these descriptors are calculated for a training set of compounds with known properties, a mathematical model is generated. For example, a multiple linear regression (MLR) model might take the form of an equation like:

Predicted Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

More complex, non-linear models can be developed using machine learning algorithms like Artificial Neural Networks (ANN), which can capture intricate relationships between the descriptors and the property of interest. journaljerr.com The performance of these models is evaluated using statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and the predictive power is assessed through cross-validation (Q²) and external validation using a test set of compounds. nih.govnih.gov For pyrimidine derivatives, studies have shown that ANN models can achieve very high R² values, indicating excellent predictive capability. nih.govnih.gov

By applying such a validated model, the properties of this compound can be predicted. This predictive capability is invaluable for guiding synthetic efforts, prioritizing compounds for further testing, and ultimately designing novel molecules with desired characteristics.

Biological and Pre Clinical Research of 2 Acetylpyrimidin 4 5h One Derivatives

Structure-Activity Relationship (SAR) Studies of 2-Acetylpyrimidin-4(5H)-one Analogues

The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry for the optimization of lead compounds. For derivatives of pyrimidine (B1678525) and its isosteres, SAR studies have been crucial in identifying key structural features that enhance biological activity. Modifications to the pyrimidine ring, for instance, have been shown to improve the efficacy of certain compounds.

In the context of kinase inhibition, a prominent area of research for pyrimidine-based compounds, SAR studies have provided valuable insights. For example, in the development of Aurora kinase inhibitors, it was found that 4-pyrazole derivatives of quinazolines (a related heterocyclic system) showed significant inhibition against Aurora B kinase. researchgate.net Specifically, the presence of fluoro groups at the C2 and C3 positions of a phenyl ring attached to the pyrazole (B372694) was favorable for potent cellular activity. researchgate.net Such detailed SAR analyses guide the rational design of more effective and selective inhibitors.

Furthermore, research on pyrrolo[2,3-d]pyrimidines, which are deaza-isosteres of adenine (B156593), has highlighted the importance of this nucleus in targeting tyrosine kinases like EGFR and VEGFR. vietnamjournal.ru Comprehensive SAR reviews of these compounds aim to assist medicinal chemists in designing future kinase inhibitors with improved properties. vietnamjournal.ru

The strategic modification of substituents on the core pyrimidine scaffold can dramatically alter the biological activity profile. For instance, in the development of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines from Spautin-1, SAR studies revealed that increasing the chain length between a secondary amine and a phenyl group, and introducing a halogen at the 4'-position of the phenyl group, significantly increased the compound's activity. mdpi.com These examples underscore the power of SAR in refining the pharmacological properties of heterocyclic compounds.

Mechanistic Insights into Molecular Target Interactions

Understanding how a compound interacts with its molecular target is crucial for drug development. This involves studying enzyme inhibition, receptor binding, and allosteric modulation.

Enzyme Inhibition Studies (e.g., Kinases, Proteases)

Derivatives of pyrimidine and related heterocycles are well-known for their enzyme inhibitory activities. For instance, various heterocyclic compounds have been investigated as tyrosinase inhibitors, an enzyme involved in melanin (B1238610) biosynthesis. researchgate.net

Kinases are a major class of enzymes targeted by pyrimidine derivatives. The pyrrolo[2,3-d]pyrimidine nucleus, being an isostere of adenine (a component of ATP), makes it a suitable scaffold for designing ATP-competitive kinase inhibitors. vietnamjournal.ru These compounds have shown success in inhibiting tyrosine kinases such as EGFR and VEGFR. vietnamjournal.ru Similarly, 4-aminoquinazoline derivatives have been developed as potent and selective inhibitors of Aurora B kinase. researchgate.net

The inhibitory mechanism often involves the compound binding to the active site of the enzyme, competing with the natural substrate. For example, Lineweaver-Burk plot analysis has been used to confirm the competitive inhibition mechanism of certain tyrosinase inhibitors. researchgate.net Molecular docking studies further support these findings by predicting the binding poses of the inhibitors within the enzyme's active site. researchgate.netmdpi.com

The following table summarizes the inhibitory activity of some heterocyclic derivatives against various enzymes:

Compound ClassTarget EnzymeKey Findings
(Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivativesMushroom tyrosinaseDerivatives showed more potent inhibition than kojic acid, acting as competitive inhibitors. researchgate.net
Pyrrolo[2,3-d]pyrimidinesEGFR and VEGFR tyrosine kinasesAct as tyrosine kinase inhibitors. vietnamjournal.ru
1-acetanilide-4-aminopyrazole-substituted quinazolinesAurora B kinaseDiscovered as highly potent and selective inhibitors. researchgate.net
N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinaminesNEK4 kinaseAct as potent inhibitors with moderate selectivity. mdpi.com

Receptor Ligand Binding and Allosteric Modulation

In addition to enzyme inhibition, pyrimidine derivatives can exert their effects by binding to receptors. Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) binding site of the endogenous ligand, is a particularly attractive mechanism. nih.govnih.gov This can lead to greater subtype selectivity compared to traditional orthosteric ligands. nih.gov Allosteric modulators can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the receptor's response to its endogenous ligand. nih.gov

For G-protein-coupled receptors (GPCRs), allosteric modulators often bind within the seven-transmembrane domain. nih.gov This has been a successful strategy for developing modulators for metabotropic glutamate (B1630785) (mGlu) receptors and muscarinic acetylcholine (B1216132) receptors (mAChRs), with potential applications in treating CNS disorders. nih.gov

The binding affinity of these compounds to their target receptors is a critical parameter. For example, novel 1,7-annelated indole (B1671886) derivatives have been synthesized as potent 5-HT3 receptor antagonists, with some showing high affinity (Ki = 0.19 nM). nih.gov The enhanced potency of these derivatives is attributed to an extra ring providing a favorable hydrophobic area for interaction with the receptor. nih.gov

The table below presents binding affinity data for some heterocyclic compounds at different receptors:

CompoundReceptorBinding Affinity (Ki)
l-10-[(2-methyl-1H-imidazol-1-yl)methyl]-5,6,8,9,10,11-hexahydro-4H-pyrido[3,2,1-jk]carbazol-11-one hydrochloride (cilansetron)5-HT30.19 nM nih.gov
CilansetronSigma-receptors340 nM nih.gov
CilansetronMuscarine M1 receptors910 nM nih.gov
Cilansetron5-HT4 receptors960 nM nih.gov

Cellular Pathway Modulation and Biological Mechanisms

The interaction of this compound derivatives with their molecular targets ultimately leads to the modulation of cellular pathways and biological mechanisms.

Investigations into Antagonistic or Agonistic Effects on Biological Systems

Ligands that bind to receptors can be classified as agonists, which activate the receptor to produce a biological response, or antagonists, which block the receptor and prevent the agonist from binding. pharmacologyeducation.orgsigmaaldrich.com Partial agonists can activate a receptor but cannot produce the maximal effect of a full agonist. pharmacologyeducation.orgsigmaaldrich.com

In the context of pyrimidine derivatives, many have been developed as antagonists. For instance, novel 1,7-annelated indole derivatives were synthesized as potent 5-HT3 receptor antagonists. nih.gov The search for new P2Y12 receptor inhibitors, which play a role in platelet aggregation, has also been an active area of research. nih.gov

Interestingly, some compounds can exhibit both agonistic and antagonistic properties. The peptide S961, for example, previously described as an insulin (B600854) receptor (IR) antagonist, was found to have partial agonistic effects at certain concentrations. plos.orgplos.org This dual activity was observed for mitogenic endpoints but not for metabolic endpoints, highlighting the complexity of ligand-receptor interactions and their downstream signaling. plos.orgplos.org

Influence on Cellular Growth and Signaling Pathways

The modulation of cellular pathways by pyrimidine derivatives can have significant effects on cell growth and signaling. A key area of investigation is the inhibition of pathways that are hyperactive in cancer.

Pyrrolo[2,3-d]pyrimidine derivatives, for example, inhibit EGFR and VEGFR, two tyrosine kinases that play crucial roles in epithelial tissue development and tumor-induced angiogenesis, respectively. vietnamjournal.ru By inhibiting these kinases, these compounds can disrupt the signaling pathways that promote cancer cell proliferation and survival.

Similarly, the development of inhibitors for kinases like Aurora B and NEK4 demonstrates the focus on targeting cellular processes essential for cancer progression. researchgate.netmdpi.com The anti-proliferative activity of Spautin-1 and its analogues in EGFR-mutant non-small cell lung cancer (NSCLC) cells has been linked to kinase inhibition. mdpi.com

Furthermore, the cell cycle itself can influence the sensitivity of cells to drugs that target these pathways. For example, cells are most sensitive to the anti-topoisomerase II drug etoposide (B1684455) from the mid-S phase through the G2 phase of the cell cycle. nih.gov This highlights the interplay between drug action, cellular signaling pathways, and the cell cycle.

Applications in Molecular Probe Development and Chemical Biology Tools

Following a comprehensive review of scientific literature, no specific studies detailing the application of this compound derivatives as molecular probes or chemical biology tools were identified. Research in the area of fluorescent probes has explored various heterocyclic scaffolds, including different classes of pyrimidin-4-one derivatives, but not those directly derived from a this compound core.

While direct information is unavailable for the specified compound, related research on fused pyrimidin-4-one systems demonstrates the potential of this general chemical class in the development of functional probes for biological applications. These studies, however, focus on different molecular frameworks.

For context, some examples of related but structurally distinct pyrimidin-4-one derivatives that have been developed as fluorescent probes include:

Benzothieno[3,2-d]pyrimidin-4-one Derivatives: A series of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives have been investigated for their fluorescent properties in the context of their anti-inflammatory activity. mdpi.comresearchgate.net These compounds are selective cyclooxygenase-2 (COX-2) inhibitors, and their intrinsic fluorescence suggests potential use as imaging agents for cancers that overexpress the COX-2 enzyme. mdpi.comresearchgate.net For instance, a derivative containing an antipyrine (B355649) group showed favorable fluorescent properties with a quantum yield (Φfl) of 0.032 and high binding affinity to COX-2, marking it as a candidate for fluorescence imaging. mdpi.com

Thieno[3,4-d]pyrimidin-4(1H)-one Derivatives: This scaffold has been utilized as a fluorescent probe for targeting DNA and RNA. scispace.comchemrxiv.org Researchers have also explored its thionated analogue, thieno[3,4-d]pyrimidin-4(1H)-thione, which, while non-fluorescent, functions as a heavy-atom-free photosensitizer by efficiently populating a reactive triplet state. scispace.comchemrxiv.org This highlights how modifications to the pyrimidin-4-one core can tune photophysical properties for different chemical biology applications. scispace.com

Pyrido[1,2-a]pyrimidin-4-one Derivatives: A fluorescent probe based on a C-3 sulfenylated 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one structure was rationally designed for the selective recognition of ferric ions (Fe³⁺). researchgate.net The probe demonstrated high selectivity and sensitivity for Fe³⁺, with a detection limit in the nanomolar range, showcasing its utility as a chemical tool for detecting specific metal ions in biological systems. researchgate.net

Emerging Applications of 2 Acetylpyrimidin 4 5h One Beyond Traditional Medicinal Chemistry

Agrochemical Applications and Mechanistic Investigations

The structural features of the pyrimidine (B1678525) ring are present in numerous commercially successful agrochemicals. The exploration of derivatives, such as those related to 2-acetylpyrimidin-4(5H)-one, continues to be a fertile ground for the discovery of new agents for crop protection and enhancement.

The pyrimidine core is integral to several classes of herbicides and fungicides. For instance, pyrimidyl-oxy-benzoate and triazolopyrimidine herbicides are known to target the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. wiley.comnih.gov The inhibition of this enzyme leads to the death of susceptible plants. Research into novel α-amino phosphonate (B1237965) derivatives containing a uracil (B121893) moiety, a close structural relative of pyrimidinone, has yielded compounds with excellent and selective herbicidal activities against various weeds in both pre- and post-emergence treatments. nih.gov Some of these compounds demonstrated superior inhibition against weeds like Amaranthus retroflexus compared to the commercial herbicide Glyphosate. nih.gov

In the realm of fungicides, derivatives incorporating the pyrimidine structure have shown significant promise. Novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have been synthesized and found to exhibit obvious antifungal activities against a range of plant pathogens, including several species of Botrytis cinerea. nih.gov Similarly, studies on 1,2,4-triazole (B32235) derivatives with an oxime ether and a phenoxyl pyridinyl moiety revealed broad-spectrum fungicidal activities. nih.gov The mechanism for many triazole fungicides involves the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14-demethylase (CYP51), which is crucial for fungal cell membrane biosynthesis. nih.gov The fungicidal potential of pyrimidine derivatives is further exemplified by 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, which have shown notable activity against agricultural fungi like Pythium aphanidermatum. mdpi.com

Compound ClassActivity TypeTarget Pathogen/WeedNoted Findings
α-Amino phosphonates (with Uracil)HerbicidalAmaranthus retroflexus, Digitaria sanguinalis, Solanum nigrumShowed 100% inhibition in post- and pre-emergence tests at 250-1000 g/ha. nih.gov
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidinesFungicidalBotrytis cinerea, Phytophthora infestans, Pyricularia oryzaeCompounds showed significant activity against multiple Botrytis cinerea strains. nih.gov
1,2,4-Triazole derivatives (with Pyridinyl Moiety)FungicidalSclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinereaCompound 5a4 exhibited broad-spectrum activity with EC50 values as low as 0.27 mg/L. nih.gov
Pyribenzoxim AnalogsHerbicidalEchinochloa crusgalli, Leptochloa chinensisDemonstrated excellent control in paddy fields, sometimes superior to pyribenzoxim. wiley.com

The versatility of the pyrimidine scaffold extends to insect control. A variety of pyrimidine derivatives have been investigated for their insecticidal properties. researchgate.net For example, novel analogs of flupyrimin, a nicotinic insecticide, were designed and synthesized, with some compounds showing good insecticidal activity against soybean aphids (Aphis glycines). mdpi.com The mechanism of such insecticides often involves interaction with nicotinic acetylcholine (B1216132) receptors (nAChR) in the insect nervous system. mdpi.com Research into other pyridine-based compounds has also contributed to the development of new insecticides for sustainable pest management. researchgate.net

Beyond pest control, pyrimidine-related structures are explored for their potential as Plant Growth Regulators (PGRs). PGRs are organic compounds that influence plant physiological processes like germination, root development, and flowering. gard.inresearchgate.net They include classes like auxins, cytokinins, and gibberellins. researchgate.netwinfieldunited.com Synthetic PGRs are widely used in agriculture to enhance crop yield and quality. For instance, ethephon, which releases ethylene (B1197577) within the plant, can be used to promote fruit ripening and leaf abscission. mdpi.comtnau.ac.in While specific studies on this compound as a PGR are not prominent, its core structure is a candidate for modification to create novel regulators that could optimize plant morphology, improve stress resistance, or delay leaf senescence. mdpi.com

Role in Material Science and Polymer Chemistry

The ability of the pyrimidinone ring to participate in specific and strong non-covalent interactions, particularly hydrogen bonding, makes it an attractive building block for the design of advanced functional materials.

A significant advancement in material science has been the development of supramolecular polymers based on the ureido-pyrimidinone (UPy) motif. ugent.be This unit, inspired by the base-pairing in DNA, forms strong and self-complementary quadruple hydrogen bonds. ugent.beugent.be The dimerization of UPy units creates physical crosslinks within a polymer network, leading to materials with dynamic and responsive properties. ugent.bersc.org

By incorporating UPy moieties into various polymer backbones (e.g., at the chain ends, in the side chains, or within the main chain), researchers have created a plethora of materials with enhanced mechanical strength, toughness, and stimuli-responsive behavior. ugent.beugent.be These materials have applications ranging from thermoplastic elastomers and reversible adhesives to advanced biomaterials. ugent.beresearchgate.net For example, UPy-functionalized polycaprolactone (B3415563) has been used to create electrospun vascular grafts, and UPy-based hydrogels are being explored as drug delivery vehicles. researchgate.netacs.org The physical crosslinks allow for properties like self-healing and shape memory, as the hydrogen bonds can break and reform under specific stimuli like heat. ugent.bersc.org

Polymer SystemKey FeatureResulting PropertyPotential Application
Ureido-pyrimidinone (UPy) functionalized Polyethylene (PE-UPy)Quadruple hydrogen bond dimerizationImproved mechanical properties, shape memory behaviorSmart materials, self-healing plastics. rsc.org
UPy-modified Polycaprolactone (PCL)Physical crosslinking via UPy unitsTunable cell infiltration and adhesionBiomaterials, tissue engineering, vascular grafts. researchgate.net
UPy-functionalized Poly(ethylene glycol) (PEG)Self-assembly into helical fibers and rod-like structuresSupramolecular hydrogel formationDrug delivery systems. acs.org

While the use of UPy-based systems in soft materials and biomaterials is well-established, their application in fields like optoelectronics is still an emerging area of research. The strong, directional hydrogen bonding of the pyrimidinone motif offers a powerful tool for controlling the self-assembly of molecules into highly ordered structures. This bottom-up approach is critical for creating functional materials where molecular arrangement dictates electronic or photophysical properties. Although specific examples of this compound in optoelectronic devices are not widely reported, the fundamental properties of pyrimidinone-containing systems suggest potential. Their ability to form supramolecular structures could be harnessed to create organized thin films or liquid crystalline phases suitable for applications in sensors, organic electronics, or other functional devices.

Use as Key Intermediates in Advanced Organic Synthesis

The chemical reactivity of this compound and its close analogs makes them valuable starting materials or key intermediates for the synthesis of more complex molecular architectures. The presence of multiple reactive sites—the acetyl group, the pyrimidinone ring, and associated protons—allows for a wide range of chemical transformations.

For example, the related compound 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione serves as a precursor for synthesizing chalcones through condensation reactions with various aldehydes. asu-edu.ru These chalcones are, in turn, important intermediates for building larger heterocyclic systems. asu-edu.ru The acetyl group provides a handle for Claisen-Schmidt condensation, while the ring itself can undergo various modifications.

Furthermore, pyrimidine derivatives are used as building blocks for fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. researchgate.net The synthesis of 4-amino-6-hetarylthieno[2,3-d]pyrimidines, for instance, can start from 5-acetyl-6-aminopyrimidine-4(3H)-thiones. researchgate.net The ability to use these pyrimidine cores to construct elaborate, polycyclic molecules is crucial for developing new compounds with tailored properties, whether for materials, agrochemicals, or other advanced applications. researchgate.net

Precursors for Other Complex Heterocyclic Scaffolds

The inherent reactivity of the this compound scaffold, characterized by its ketone and lactam functionalities, makes it a valuable precursor for the synthesis of more intricate heterocyclic systems. While specific literature detailing the direct use of this compound in such syntheses is not abundant, the principles of pyrimidine chemistry suggest its significant potential. Pyrimidinone derivatives are frequently employed in the construction of fused heterocyclic rings, including pyrimido[1,2-b]indazoles and nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines. frontiersin.org

The general strategy involves leveraging the ketone and the endocyclic nitrogen atoms as reactive sites. For instance, ketones can be converted to pyrimidines in a one-step process using reagents like formamidine (B1211174) acetate, offering a direct route to 4,5-disubstituted pyrimidines. baranlab.org This highlights a potential pathway where the acetyl group of this compound could be transformed to initiate the formation of a new fused ring. Furthermore, multicomponent reactions, which are highly efficient in generating molecular complexity, often utilize building blocks with similar functionalities to create diverse heterocyclic libraries, such as pyrrolo[2,3-d]pyrimidin-4-one derivatives. researchgate.net The presence of multiple reactive centers in this compound suggests its suitability for such complex, one-pot syntheses, paving the way for the creation of novel, polycyclic scaffolds that are otherwise difficult to access. frontiersin.org

Building Blocks for Macrocycles and Supramolecular Assemblies

The field of supramolecular chemistry, which studies chemical systems composed of multiple molecules, has found utility in pyrimidinone-based structures. wikipedia.org These scaffolds can act as building blocks for creating large, ordered structures like macrocycles and other supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. wikipedia.org

A notable example, while not the exact subject compound, is the use of 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde in a two-step synthesis of artificial macrocycles. rug.nl This demonstrates that the pyrimidinone core can be incorporated into large ring structures, which are of interest for their ability to bind to challenging biological targets. rug.nl The synthesis tolerated various functional groups, indicating the robustness of including pyrimidinone units in macrocyclization reactions. rug.nl

Another relevant study details the self-assembly of a pyrazolo[3,4-d]pyrimidin-5-amine derivative into a 14-membered hexaazamacrocycle. beilstein-journals.orgnih.gov This process, driven by the reaction with hydrazine (B178648), involves the dimerization of the pyrimidine-containing precursor to form the final macrocyclic structure. beilstein-journals.orgnih.gov These examples underscore the potential of this compound to serve as a key component in the design and synthesis of novel macrocycles and to participate in the formation of complex, self-assembled supramolecular architectures. The ability to pre-organize molecules through the specific interactions afforded by the pyrimidinone ring is a valuable tool in creating functional materials and systems. bbau.ac.insupramolecular.org

Development of Advanced Analytical Methodologies for Detection and Quantification

As the applications of this compound expand, so does the need for reliable and sensitive analytical methods for its detection and quantification. Research has focused on chromatographic and electrochemical techniques to achieve the necessary specificity and precision.

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are powerful tools for separating and analyzing components in a mixture. openaccessjournals.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for the analysis of pyrimidine derivatives.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of a broad range of compounds, including pharmaceuticals and their impurities. openaccessjournals.comnih.govlcms.cz For pyrimidine-containing compounds, reversed-phase HPLC is a common approach. researchgate.net A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.govsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. While a specific, validated HPLC method for this compound is not prominently featured in current literature, methods for structurally similar compounds can be adapted. Key parameters for method development would include the selection of the stationary phase, mobile phase composition and pH, flow rate, and detector wavelength, optimized to achieve sharp peaks and good resolution from potential impurities.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. nih.gov Pyrimidine and purine (B94841) derivatives often require derivatization to increase their volatility and thermal stability for GC analysis. nih.govacs.org Common derivatization techniques include silylation or permethylation. nih.govnih.govacs.org For example, a method for analyzing pyrimidine nucleosides involves derivatization with potassium-tert-butoxide and methyl iodide to form N,O-permethyl derivatives, which are then analyzed on a suitable GC column like SP-2250. acs.org Another approach uses ethyl chloroformate as a derivatizing agent for the GC analysis of pyrimidine and purine bases. researchgate.net A hypothetical GC method for this compound would likely involve an initial derivatization step followed by separation on a capillary column and detection by a flame ionization detector (FID) or a mass spectrometer (MS).

Table 1: General Parameters for Chromatographic Analysis of Pyrimidine Derivatives

Parameter HPLC Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase. Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Stationary Phase Commonly C18 or C8 reversed-phase silica (B1680970) columns. nih.govresearchgate.net Capillary columns with phases like SP-2250, OV-25, or HP-5. acs.orgresearchgate.net
Mobile Phase Acetonitrile/Methanol and aqueous buffer mixtures. sielc.com Inert carrier gas (e.g., Helium, Nitrogen). acs.org
Sample Prep Dissolution in a suitable solvent; filtration. lcms.cz Often requires derivatization (e.g., silylation, methylation) to increase volatility. nih.govresearchgate.net
Detection UV-Vis (Photodiode Array), Mass Spectrometry (MS). researchgate.net Flame Ionization Detector (FID), Mass Spectrometry (MS). researchgate.net
Applicability Broad applicability to many non-volatile and thermally sensitive compounds. openaccessjournals.com Suitable for volatile and thermally stable compounds (or their derivatives). nih.gov

Electrochemical and Biosensor Applications

Electrochemical methods offer high sensitivity, rapid response times, and potential for miniaturization, making them attractive for detecting specific chemical compounds. mdpi.com

The pyrimidinone scaffold has been incorporated into electrochemical sensors. A notable study describes a novel triazolopyrimidinone (B1258933) derivative whose interaction with DNA was investigated using electrochemical techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). researchgate.netindexcopernicus.com This research utilized disposable pencil graphite (B72142) electrodes to monitor changes in the electrochemical signal of guanine (B1146940) bases upon interaction with the pyrimidinone compound, suggesting a method to assess the compound's potential effects on DNA. researchgate.net This approach highlights the electroactive nature of pyrimidinone derivatives and their potential use in electrochemical biosensors for studying drug-biomolecule interactions or for direct detection. researchgate.netindexcopernicus.comnih.gov

Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological response into a measurable signal. foodchemistryjournal.com While specific biosensors for this compound are not yet described, the development of biosensors for related molecules provides a blueprint. For example, engineered whole-cell biosensors have been developed for other nitrogen-containing heterocyclic molecules, like 3,5-dimethyl-pyrazin-2-ol, a quorum-sensing molecule. nih.gov Such systems use regulatory proteins that recognize the target molecule and trigger a reporter signal, like bioluminescence. nih.gov Given the biological relevance of many pyrimidine derivatives, it is conceivable that specific enzymes or receptor proteins could be identified and utilized as the recognition element in a biosensor for this compound, enabling its detection in complex biological or environmental samples. frontiersin.orgpalmsens.commdpi.com

Challenges and Future Directions in 2 Acetylpyrimidin 4 5h One Research

Overcoming Synthetic Difficulties for Complex Pyrimidinone Architectures

The synthesis of pyrimidinone scaffolds, including derivatives of 2-acetylpyrimidin-4(5H)-one, is foundational to exploring their therapeutic potential. However, creating structurally complex and diverse analogs presents considerable challenges. Traditional synthetic routes can be limited, often resulting in low yields or unwanted side reactions, particularly when attempting to introduce specific substituents at various positions on the pyrimidine (B1678525) ring. nih.gov For instance, certain substitutions on the pyrimidine core can lead to competitive side reactions that diminish the yield of the desired product. nih.gov

To address these limitations, researchers are developing innovative strategies. One such approach is a "deconstruction-reconstruction" sequence. nih.gov This method involves transforming a complex pyrimidine into a more versatile chemical building block (an iminoenamine), which can then be used in various reactions to form a wide range of new heterocycles, including novel pyrimidines. nih.govnih.gov This strategy allows for the diversification of the initial pyrimidine core, enabling the creation of analogues that would be difficult to synthesize using conventional methods. nih.gov Such approaches are crucial for conducting thorough structure-activity relationship (SAR) studies, which are fundamental to drug development. nih.govnih.gov

Another challenge lies in achieving regioselectivity, especially when creating highly decorated and unsymmetrical pyrimidinones (B12756618). figshare.comnih.gov Multicomponent reactions are emerging as a powerful tool to construct complex molecules in a single step, but controlling the precise arrangement of substituents remains a key hurdle. figshare.comnih.gov Overcoming these synthetic barriers is essential for expanding the chemical space available for discovery and generating the complex molecular architectures needed for next-generation therapeutics.

Advancements in Targeted Biological Activity and Selectivity Through Design

The pyrimidinone scaffold is a "privileged structure" in medicinal chemistry, known for its broad range of biological activities, including applications as anticancer and anti-inflammatory agents. mdpi.comnih.gov A primary goal in modern drug design is to enhance the potency and selectivity of these compounds for their intended biological targets, thereby maximizing therapeutic effects while minimizing off-target side effects.

Structure-activity relationship (SAR) studies are at the heart of this endeavor, systematically modifying the pyrimidinone core to understand how structural changes influence biological activity. nih.gov For example, in the development of pyrimidinone-based kinase inhibitors, specific substitutions on the pyrimidine ring have been shown to dramatically alter potency and selectivity. Research on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors demonstrated that adding small groups like dichloro or dimethyl at specific positions on an attached phenyl ring led to a general increase in inhibitory activity against several kinases. acs.org Conversely, larger substituents resulted in decreased activity, highlighting the sensitivity of the biological target to the inhibitor's molecular architecture. acs.org

The design of selective inhibitors is particularly critical. Fused pyrimidine systems are being explored as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression. frontiersin.org By understanding the SAR, chemists can design molecules that fit precisely into the ATP-binding site of a target kinase, leading to highly selective inhibition. acs.orgfrontiersin.org For example, modifications to pyrazolo[3,4-d]pyrimidine derivatives have yielded compounds that potently inhibit kinases like FLT3 and VEGFR2, which are implicated in acute myeloid leukemia. acs.org The strategic design of these molecules, guided by SAR, is paving the way for more effective and targeted therapies based on the this compound scaffold. nih.govmdpi.com

Table 1: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (µM)Notes
Pyrazolo[3,4-d]pyrimidine Derivative 33FLT30.039Potently inhibits both FLT3 and VEGFR2. acs.org
Pyrazolo[3,4-d]pyrimidine Derivative 33VEGFR20.012Demonstrates multi-kinase inhibitory activity. acs.org
Pyrazolo[3,4-d]pyrimidine Derivative 33c-RAF0.072Shows considerable potency against several other kinases. acs.org
Pyrido[2,3-d]pyrimidine 36EGFR Kinase0.002Found to be orally active in rat models. frontiersin.org
Pyrazolo[3,4-d]pyrimidine Derivative 1FLT31.278Initial lead compound with poor potency, prompting further optimization. acs.org
Pyrazolo[3,4-d]pyrimidine Derivative 1VEGFR20.305Initial lead compound with poor potency, prompting further optimization. acs.org

Integration of Artificial Intelligence and Machine Learning in Pyrimidinone Discovery and Optimization

The discovery and optimization of novel drug candidates like this compound derivatives is a complex, time-consuming, and expensive process. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by accelerating the design-synthesize-test cycle. nih.govnih.gov These computational tools can analyze vast datasets to identify promising molecular structures and predict their biological activities before they are ever synthesized. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application where ML is making a significant impact. nih.govarxiv.orgunc.edu QSAR models establish mathematical relationships between the chemical structure of pyrimidinone derivatives and their biological effects. scirp.org By training algorithms on existing data, researchers can build models that predict the activity of new, unsynthesized compounds. nih.govscirp.org For instance, MLR (multiple linear regression) and ANN (artificial neural network) models have been successfully used to predict the VEGFR-2 inhibitory activity of pyrimidine derivatives, providing a faster alternative to laborious laboratory screening. nih.gov

Table 2: Applications of AI/ML in Pyrimidinone Research

AI/ML TechniqueApplicationObjective
QSAR ModelingPredicting biological activity (e.g., anti-inflammatory, anticancer). nih.govscirp.orgTo establish a correlation between chemical structure and activity, enabling prediction for new compounds. scirp.org
Virtual ScreeningScreening large chemical databases (e.g., ZINC database). mdpi.comTo identify potential "hit" compounds with desired binding properties against a specific target. nih.gov
Molecular DockingSimulating the binding of a pyrimidinone ligand to a protein target.To predict the binding affinity and orientation of a molecule in the active site of a target protein.
Generative Models (e.g., GANs, VAEs)De novo design of novel pyrimidinone structures. nih.govmdpi.comTo create entirely new molecules with optimized properties for specific therapeutic goals. nih.govomicstutorials.com
Pharmacophore MappingIdentifying essential structural features for biological activity. nih.govTo design new molecules that retain the key features required for interacting with a biological target. mdpi.com

Sustainable Chemistry Approaches for Pyrimidinone Synthesis and Application

The principles of green chemistry are becoming increasingly integral to pharmaceutical research and manufacturing, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.in The synthesis of this compound and its derivatives is an area ripe for the application of these sustainable approaches. Traditional organic synthesis often relies on hazardous solvents, toxic reagents, and energy-intensive processes. rasayanjournal.co.in Green chemistry seeks to replace these with safer, more sustainable alternatives. rasayanjournal.co.in

Key strategies in the green synthesis of pyrimidinones include:

Use of Eco-Friendly Solvents: Replacing volatile organic solvents with greener alternatives like water or employing solvent-free reaction conditions significantly reduces environmental pollution. researchgate.net

Development of Reusable Catalysts: The use of nanocatalysts, which can be easily recovered and reused for multiple reaction cycles without a significant loss of activity, improves efficiency and reduces waste. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which improves atom economy, reduces waste, and simplifies the synthetic process. figshare.comnih.govrasayanjournal.co.in

Energy-Efficient Techniques: Methods such as microwave-assisted and ultrasonic synthesis can dramatically shorten reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. nih.govrasayanjournal.co.in

By adopting these sustainable practices, the synthesis of pyrimidinone-based compounds can become more cost-effective, safer, and environmentally benign, aligning the pursuit of novel therapeutics with the principles of global sustainability. researchgate.neteurekaselect.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-acetylpyrimidin-4(5H)-one?

  • Methodological Answer : The compound can be synthesized via oxidation of 2-acetyl-3,4-dihydropyrimidin-4(5H)-one using oxidizing agents like hydrogen peroxide or iodine in acidic conditions. This approach preserves the acetyl group while achieving ring aromatization . Alternatively, multi-component reactions involving aldehydes, acetylacetone, and urea/thiourea under solvent-free or microwave-assisted conditions yield pyrimidinone derivatives with high regioselectivity . Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical to avoid side products.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : A combination of spectroscopic techniques is essential:

  • 1H/13C NMR : The acetyl group (δ ~2.5 ppm in 1H NMR, δ ~200 ppm in 13C NMR) and pyrimidinone ring protons (δ ~6.5–8.5 ppm) provide diagnostic signals .
  • HRMS : Accurate mass determination confirms the molecular formula (e.g., C6H6N2O2 requires m/z 138.0429) .
  • X-ray crystallography : Single-crystal analysis resolves tautomeric ambiguity (e.g., enol-keto forms) and confirms substituent positioning .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against known standards. Purity ≥95% is typically required for biological assays. For thermal stability, thermogravimetric analysis (TGA) under nitrogen can identify decomposition thresholds .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound be analyzed in solution and solid states?

  • Methodological Answer :

  • Solution-state : Variable-temperature NMR (VT-NMR) in DMSO-d6 or CDCl3 detects keto-enol shifts. For example, enol form dominance at low temperatures (δ ~12 ppm for OH in 1H NMR) .
  • Solid-state : Co-crystallization studies with water or amines stabilize specific tautomers. X-ray diffraction of co-crystals (e.g., with 5-fluorocytosine analogs) reveals hydrogen-bonding patterns influencing tautomer distribution .

Q. How to resolve contradictions in reported biological activity data for pyrimidinone derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. Systematic approaches include:

  • Structure-activity relationship (SAR) studies : Vary substituents (e.g., acetyl vs. trifluoromethyl groups) and test against standardized assays (e.g., antimicrobial MIC values) .
  • Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v).

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : The acetyl group directs electrophiles to the C5 position. For example:

  • Nitration : Use fuming HNO3 in H2SO4 at 0°C to achieve C5-nitro derivatives.
  • Halogenation : NBS (N-bromosuccinimide) in CCl4 selectively brominates C5 . Computational modeling (DFT) of charge distribution can predict reactivity trends.

Q. How to design a crystallization protocol for X-ray analysis of air-sensitive pyrimidinone derivatives?

  • Methodological Answer : Use inert-atmosphere techniques:

  • Solvent selection : Slow evaporation of acetonitrile/ethyl acetate mixtures under argon.
  • Anti-solvent diffusion : Add hexane to a saturated DCM solution at −20°C.
  • Mounting : Seal crystals in capillaries with epoxy to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.